molecular formula C9H10F2O B1396495 4-(1,1-Difluoroethyl)benzyl alcohol CAS No. 55805-25-9

4-(1,1-Difluoroethyl)benzyl alcohol

Cat. No.: B1396495
CAS No.: 55805-25-9
M. Wt: 172.17 g/mol
InChI Key: ZMMKYVSLRJKVAB-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)benzyl alcohol is a useful research compound. Its molecular formula is C9H10F2O and its molecular weight is 172.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(1,1-difluoroethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMKYVSLRJKVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290238
Record name 4-(1,1-Difluoroethyl)benzenemethanol
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Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55805-25-9
Record name 4-(1,1-Difluoroethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55805-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Difluoroethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Structural Analysis: 4-(1,1-Difluoroethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for the structural validation of 4-(1,1-Difluoroethyl)benzyl alcohol , a critical building block in modern medicinal chemistry. It is designed for analytical chemists and synthetic researchers requiring rigorous confirmation of the 1,1-difluoroethyl (


)  moiety, a lipophilic bioisostere often deployed to enhance metabolic stability.

Executive Technical Summary

Compound: this compound Role: Metabolic Bioisostere (Ethyl/Isopropyl replacement) Critical Quality Attribute (CQA): Integrity of the gem-difluoro motif.[1]

The 1,1-difluoroethyl group is a "magic methyl" variant where the benzylic hydrogens are replaced by fluorine. This substitution blocks benzylic oxidation by Cytochrome P450 enzymes while maintaining steric bulk similar to an isopropyl group. However, its synthesis (often via deoxofluorination of ketones) is prone to elimination side-reactions, yielding vinyl fluoride impurities . This guide establishes the protocol to distinguish the target gem-difluoro species from these elimination byproducts.

Physicochemical & Synthetic Context

Understanding the synthesis is prerequisite to accurate analysis. The compound is typically generated via the reaction of 4-acetylbenzyl alcohol (or its ester equivalent) with nucleophilic fluorinating agents (e.g., DAST, Deoxo-Fluor, XtalFluor).

  • Primary Impurity Risk: Elimination of HF to form 4-(1-fluorovinyl)benzyl alcohol .[1]

  • Detection Strategy: The presence of vinylic protons in

    
    H NMR and a distinct shift in 
    
    
    
    F NMR are the primary indicators of synthetic failure.

Spectroscopic Profiling (The Standard)

A. Nuclear Magnetic Resonance (NMR) Analysis

The definitive confirmation of the structure relies on the unique splitting patterns induced by the fluorine atoms. The


 group creates a spin system that couples to both the adjacent methyl protons and the benzylic carbon.
Predicted NMR Data Table
NucleusMoietyShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Structural Logic

H

1.90 – 2.00 Triplet (

)

Coupled to 2 equivalent

F nuclei.

H

4.70Singlet (

)
-Benzylic methylene (singlet in

).[1]

H

7.40 – 7.60Doublets (

)

AA'BB' system typical of para-substitution.

F

-85 to -90 Quartet (

)

Coupled to 3 methyl protons.

C

120 – 125 Triplet (

)

Direct C-F coupling (Large

value).[1]

C

25 – 28 Triplet (

)

Geminal C-F coupling.

Technical Note: The diagnostic signal is the proton triplet at ~1.95 ppm . If this appears as a doublet of doublets or a complex multiplet, it indicates magnetic non-equivalence or the presence of the vinyl fluoride impurity (which would show vinylic protons at ~4.5-5.5 ppm).

B. Mass Spectrometry (MS) Fragmentation

In Electron Impact (EI) or ESI+ modes, the fragmentation pattern is distinct from the non-fluorinated analog.

  • Molecular Ion:

    
     or 
    
    
    
    .
  • Base Peak: Often the loss of the methyl group or HF.

  • Diagnostic Loss:

    
     (Loss of HF) is common in gem-difluoro compounds.[1]
    
  • Benzylic Cation: The formation of the fluorinated benzyl cation is less favorable than the non-fluorinated analog due to the electron-withdrawing nature of the

    
     group, often resulting in lower ionization efficiency.
    

Analytical Workflow Diagram

The following decision tree outlines the logic for validating the compound and rejecting impure batches.

AnalysisWorkflow Start Crude Product Isolation H_NMR 1H NMR Analysis (CDCl3) Start->H_NMR Check_Methyl Check 1.9-2.0 ppm Region H_NMR->Check_Methyl Decision_Methyl Signal Shape? Check_Methyl->Decision_Methyl Triplet Clean Triplet (J ~18Hz) Decision_Methyl->Triplet Confirmed Multiplet Complex / Vinylic Signals Decision_Methyl->Multiplet Impurity Detected F_NMR 19F NMR Confirmation Triplet->F_NMR Fail_Elim FAIL: Elimination Product (Vinyl Fluoride Impurity) Multiplet->Fail_Elim Check_Quartet Signal at -85 to -90 ppm? F_NMR->Check_Quartet Pass PASS: Structure Confirmed (this compound) Check_Quartet->Pass Clean Quartet Check_Quartet->Fail_Elim Multiple Peaks

Figure 1: Analytical decision tree for structural validation, prioritizing the detection of the common vinyl fluoride elimination byproduct.

Standard Operating Procedure (SOP) for Characterization

Step 1: Sample Preparation
  • Solvent: Dissolve 5-10 mg of the compound in 0.6 mL of

    
      (Chloroform-d).
    
    • Why:

      
       prevents hydroxyl proton exchange broadening often seen in DMSO, allowing for a sharper benzylic methylene signal.
      
  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors, which can obscure the fine J-coupling of the fluorine multiplets.[1]

Step 2: Acquisition Parameters
  • 
    H NMR:  Acquire at least 16 scans. Ensure a relaxation delay (
    
    
    
    ) of
    
    
    seconds to allow full relaxation of the isolated methyl protons.
  • 
    F NMR:  Acquire decoupled (
    
    
    
    H-decoupled) and coupled spectra.
    • Coupled: Confirms the quartet (coupling to

      
      ).
      
    • Decoupled: Collapses to a singlet, confirming chemical purity.

Step 3: Data Processing & Verification
  • Phase Correction: Critical for the fluorine signals; improper phasing can distort the quartet integration.

  • Integration: Calibrate the benzylic

    
     (2H) to 2.00. The methyl triplet must integrate to exactly 3.00.
    
  • Impurity Check: Scan the 5.0 – 6.5 ppm region. Any signals here indicate the vinyl fluoride impurity (

    
    ), necessitating re-purification (typically silica gel chromatography with Hexane/EtOAc).
    

References

  • Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Hu, J., et al. (2013). "Direct Synthesis of Fluorinated Heteroarylether Bioisosteres." Angewandte Chemie International Edition.

  • Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bond donor properties of the difluoromethyl group." Journal of Organic Chemistry. (Context for bioisosteric properties).

  • PubChem. "4-(Difluoromethoxy)benzyl alcohol Compound Summary."[3] (Analogous spectral data reference).

Sources

Role of 4-(1,1-Difluoroethyl)benzyl alcohol as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(1,1-Difluoroethyl)benzyl alcohol represents a high-value fluorinated building block in modern medicinal chemistry. It serves as a strategic bioisostere for the 4-ethylbenzyl and 4-isopropylbenzyl moieties, offering a dual advantage: modulation of lipophilicity (


) and profound enhancement of metabolic stability.

By replacing benzylic hydrogens with fluorine atoms (


), this moiety effectively blocks cytochrome P450-mediated benzylic oxidation—a common clearance pathway for alkyl-substituted aromatics—while retaining the steric bulk required for receptor binding. This guide details its physicochemical profile, synthetic utility, and application in extending the half-life (

) of drug candidates.

Part 1: Chemical Profile & Physicochemical Properties[1]

The introduction of the 1,1-difluoroethyl group fundamentally alters the electronic and physical landscape of the benzyl alcohol scaffold.

Structural Identification[2]
  • Compound Name: this compound[1]

  • Systematic Name: [4-(1,1-difluoroethyl)phenyl]methanol

  • Key Precursor CAS: 55805-22-6 (4-(1,1-difluoroethyl)benzaldehyde)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 172.17 g/mol

Physicochemical Data Table

The following table contrasts the fluorinated building block with its non-fluorinated analog, highlighting the "Fluorine Effect."

Property4-Ethylbenzyl Alcohol (Analog)This compoundImpact of Fluorination
Benzylic Metabolism High (Rapid Oxidation)Blocked (Metabolically Stable)Extends in vivo half-life.
Lipophilicity (

)
~2.3~2.6 - 2.8 Increases lipophilicity due to C-F hydrophobicity.
Electronic Effect Weak Donor (

)
Strong Withdrawer (

)
Lowers pKa of phenols/amines on the ring.
H-Bond Capacity Standard Donor/AcceptorModulated

group is a poor H-bond acceptor but alters dipole.
Conformation Flexible Ethyl RotationRestricted The

group introduces a higher rotational barrier.

Part 2: Medicinal Chemistry Rationale (Bioisosterism)[4]

The "Metabolic Block" Strategy

In drug discovery, alkyl groups on aromatic rings are frequent "soft spots" for metabolism. CYP450 enzymes rapidly hydroxylate the benzylic position (


), leading to clearance.
  • Mechanism: The C-H bond dissociation energy (BDE) at the benzylic position is relatively low (~85-90 kcal/mol), facilitating radical abstraction.

  • The Fix: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing the benzylic hydrogens with fluorine (

    
    ) renders this position inert to oxidative attack.
    
Bioisosteric Mapping

The 1,1-difluoroethyl group is a bioisostere for:

  • Ethyl Group: Similar steric volume but chemically inert.

  • Isopropyl Group: The widening of the bond angle by fluorine mimics the branched methyls.

  • Carbonyl Group: The highly polarized

    
     bond mimics the electrostatics of a ketone (
    
    
    
    ) without the reactivity (e.g., hydrazine formation).
Visualizing the Rationale (Graphviz)

Bioisostere_Rationale Ethyl Ethyl Group (-CH2CH3) Metabolism Metabolic Liability (Benzylic Oxidation) Ethyl->Metabolism CYP450 Attack Difluoro 1,1-Difluoroethyl (-CF2CH3) Ethyl->Difluoro Bioisosteric Replacement Stability Metabolic Block (Inert to CYP450) Difluoro->Stability C-F Bond Strength Lipophilicity Increased LogP (Membrane Permeability) Difluoro->Lipophilicity Fluorine Hydrophobicity

Figure 1: Bioisosteric replacement of the ethyl group with 1,1-difluoroethyl to block metabolic oxidation.

Part 3: Synthetic Utility & Experimental Protocols

This section details how to synthesize the building block and use it in downstream chemistry.

Synthesis of this compound

Route: Deoxofluorination of 4-acetylbenzaldehyde (or ester) followed by selective reduction.

Step 1: Deoxofluorination of 4-Acetylbenzoic acid methyl ester

  • Reagents: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST, DCM.

  • Protocol:

    • Dissolve 4-acetylbenzoic acid methyl ester (1.0 eq) in anhydrous DCM under

      
      .
      
    • Cool to 0°C. Add Deoxo-Fluor (2.5 eq) dropwise (Exothermic!).

    • Allow to warm to RT and stir for 16h.

    • Quench: Pour slowly into saturated

      
       (Gas evolution!).
      
    • Extract with DCM, dry over

      
      , and concentrate.
      
    • Result: Methyl 4-(1,1-difluoroethyl)benzoate.

Step 2: Reduction to Alcohol

  • Reagents:

    
     (LAH) or 
    
    
    
    (if aldehyde precursor).
  • Protocol:

    • Dissolve intermediate ester (1.0 eq) in anhydrous THF.

    • Cool to 0°C. Add

      
       (1.2 eq, 1M in THF) dropwise.
      
    • Stir at 0°C for 1h, then warm to RT for 1h.

    • Fieser Quench: Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter precipitate, dry filtrate, and concentrate.

    • Purification: Silica gel chromatography (Hex/EtOAc).

Derivatization Workflows

Once the alcohol is obtained, it serves as a versatile "handle" for attachment to drug scaffolds.

  • Ether Formation: Mitsunobu reaction with phenols (Ar-OH) to form

    
    .
    
  • Halide Conversion: Conversion to benzyl bromide (

    
    ) or chloride (
    
    
    
    ) for alkylation of amines or carbon nucleophiles.
  • Oxidation: Oxidation to 4-(1,1-difluoroethyl)benzaldehyde (using Dess-Martin Periodinane) for reductive amination.

Synthetic Workflow Diagram (Graphviz)

Synthesis_Workflow Start 4-Acetylbenzoic Ester (Starting Material) Fluorination Deoxofluorination (Deoxo-Fluor/DAST) Start->Fluorination Intermediate 4-(1,1-Difluoroethyl)benzoate Fluorination->Intermediate Reduction Reduction (LiAlH4 / THF) Intermediate->Reduction Product This compound (Target Building Block) Reduction->Product Bromide Benzyl Bromide (via PBr3) Product->Bromide Activation Ether Aryl Ether (via Mitsunobu) Product->Ether Coupling Aldehyde Benzaldehyde (via DMP Oxidation) Product->Aldehyde Oxidation

Figure 2: Synthetic route from acetyl precursor to the alcohol and subsequent derivatization options.

Part 4: Safety & Handling

While the final alcohol is generally stable, the synthesis involves hazardous reagents.

  • Fluorinating Agents (DAST/Deoxo-Fluor):

    • Hazard: Reacts violently with water to produce HF (Hydrofluoric Acid).

    • Control: Use strictly anhydrous conditions. Quench with saturated bicarbonate at low temperature. Glassware must be dry.

  • This compound:

    • Handling: Standard organic safety (gloves, goggles, fume hood).

    • Storage: Store at 2-8°C. Stable to air and moisture, unlike its fluorinating precursors.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Hu, J., et al. (2015). The Difluoromethyl Group as a Hydrogen Bond Donor: A slight change with a major effect. Chemical Society Reviews.

  • Prakash, G. K. S., et al. (2011). Direct Synthesis of Difluoroethylated Aromatics. Angewandte Chemie International Edition.

  • BTC Pharm. (2024). Product Entry: 4-(1,1-difluoroethyl)benzaldehyde (CAS 55805-22-6).[2]

Sources

Methodological & Application

Topic: Scalable Preparation Methods for 4-(1,1-Difluoroethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Scientist's Desk

Abstract

The 1,1-difluoroethyl moiety is a crucial bioisostere in modern medicinal chemistry, often employed to replace metabolically labile methoxy or ethyl groups. This substitution can enhance a drug candidate's metabolic stability, potency, and pharmacokinetic profile.[1] Consequently, robust and scalable access to key building blocks containing this group is of paramount importance. This document provides a detailed guide to the scalable synthesis of 4-(1,1-Difluoroethyl)benzyl alcohol, a versatile intermediate for pharmaceutical development. We will explore two primary, field-proven strategies, offering in-depth protocols, mechanistic rationale, and expert insights to guide researchers from bench-scale synthesis to process scale-up.

Retrosynthetic Analysis and Strategic Planning

A successful scalable synthesis relies on a convergent and efficient strategy. For this compound, two logical retrosynthetic disconnections emerge, each forming the basis of a distinct scalable route. The primary goal is to identify pathways that utilize readily available starting materials and employ high-yielding, reproducible transformations.

G cluster_0 Strategy 1: Late-Stage Reduction cluster_1 Strategy 2: Early-Stage Functionalization Target This compound Aldehyde 4-(1,1-Difluoroethyl)benzaldehyde Target->Aldehyde Reduction ProtectedAlcohol Protected this compound Target->ProtectedAlcohol Deprotection ArylBromide 1-Bromo-4-(1,1-difluoroethyl)benzene Aldehyde->ArylBromide Formylation Ketone1 4-Bromoacetophenone ArylBromide->Ketone1 Deoxofluorination ProtectedKetone Protected 4-Acetylbenzyl alcohol ProtectedAlcohol->ProtectedKetone Deoxofluorination Ketone2 4-Acetylbenzyl alcohol ProtectedKetone->Ketone2 Protection

Caption: Retrosynthetic analysis of this compound.

Strategy 1: Synthesis via Reduction of a Benzaldehyde Intermediate

This approach is highly attractive for large-scale production as it concludes with a simple, high-yielding reduction step, which simplifies final product purification. The main challenge lies in the efficient preparation of the key intermediate, 4-(1,1-Difluoroethyl)benzaldehyde. We present a robust method starting from commercially available 4-bromoacetophenone.

G cluster_workflow Workflow: Strategy 1 A 4-Bromoacetophenone B 1-Bromo-4-(1,1-difluoroethyl)benzene A->B Deoxofluorination (Deoxo-Fluor) C 4-(1,1-Difluoroethyl)benzaldehyde B->C Pd-Catalyzed Formylation D This compound C->D Reduction (NaBH4)

Caption: Workflow for the synthesis via a benzaldehyde intermediate.

Protocol 1.1: Deoxofluorination of 4-Bromoacetophenone

Expertise & Experience: The conversion of a ketone to a gem-difluoride is a critical transformation. While diethylaminosulfur trifluoride (DAST) is commonly cited, it is thermally unstable and not recommended for scale-up.[2] We utilize the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), which provides a safer and more reliable alternative. The reaction is performed at low temperatures to minimize side reactions and control the exothermic profile.

Protocol Steps:

  • Reactor Setup: Equip a dry, nitrogen-purged multi-neck reactor with a mechanical stirrer, a temperature probe, and a dropping funnel.

  • Charge Reagents: Charge the reactor with 4-bromoacetophenone (1.0 eq) and anhydrous dichloromethane (DCM, 10 vol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add Deoxo-Fluor (1.3 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed -65 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quenching: Carefully cool the reactor to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This is an exothermic process with gas evolution.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 3 vol). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, 1-bromo-4-(1,1-difluoroethyl)benzene, can be purified by vacuum distillation to yield a colorless oil.

Protocol 1.2: One-Pot Formylation and Reduction to the Benzyl Alcohol

Expertise & Experience: This protocol is based on patented industrial processes that combine formylation of an aryl bromide and subsequent reduction into a single, efficient operation.[3][4] This "one-pot" approach significantly improves process efficiency by reducing unit operations, solvent waste, and isolation losses. The palladium catalyst is key, and its choice can influence reaction efficiency.

Protocol Steps:

  • Reactor Setup: Charge a pressure reactor (autoclave) equipped with a mechanical stirrer and heating mantle with 1-bromo-4-(1,1-difluoroethyl)benzene (1.0 eq), sodium formate (HCOONa, 2.5 eq), palladium acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand such as triphenylphosphine (PPh₃, 0.04 eq).

  • Solvent: Add a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (5-10 vol).

  • Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with carbon monoxide (CO) to 5-10 bar. Heat the mixture to 100-120 °C and stir vigorously.

  • Monitoring: The reaction proceeds in two stages. The initial formylation to the aldehyde can be monitored by HPLC. Once complete, the in-situ reduction of the aldehyde by the excess formate begins. Continue heating until the aldehyde intermediate is fully converted to the benzyl alcohol.

  • Workup: Cool the reactor to room temperature and carefully vent the CO gas in a fume hood. Dilute the reaction mixture with water and extract with a suitable solvent like ethyl acetate or toluene.

  • Purification: Wash the combined organic extracts with water and brine to remove the solvent and salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude this compound can be purified by silica gel column chromatography or vacuum distillation.

Strategy 2: Deoxofluorination of a Protected Benzyl Alcohol

This strategy involves functionalizing a readily available starting material, 4-acetylbenzyl alcohol. A key consideration is the need to protect the benzylic hydroxyl group, which would otherwise react with the fluorinating agent. This modular approach allows for the purification of intermediates, ensuring high-purity material proceeds to the next step.

G cluster_workflow Workflow: Strategy 2 A 4-Acetylbenzyl alcohol B Protected Ketone (TBDMS-ether) A->B Protection (TBDMSCl) C Protected Product B->C Deoxofluorination (Deoxo-Fluor) D This compound C->D Deprotection (TBAF)

Caption: Workflow for the synthesis via a protected ketone intermediate.

Protocol 2.1: Protection of 4-Acetylbenzyl alcohol

Expertise & Experience: The choice of protecting group is critical for process efficiency. A tert-butyldimethylsilyl (TBDMS) ether is ideal here. It is easily installed, robust enough to withstand the fluorination conditions, and can be removed under mild conditions that will not affect the newly formed difluoroethyl group.

Protocol Steps:

  • Charge Reagents: To a stirred solution of 4-acetylbenzyl alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM (10 vol) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring & Workup: Monitor by TLC for the disappearance of starting material. Upon completion, quench with water, separate the layers, and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude TBDMS-protected ketone, which is often pure enough to be used directly in the next step.

Protocol 2.2: Deoxofluorination and Deprotection

Trustworthiness: This two-step sequence must be carefully executed. The deoxofluorination follows the same principles of safety and control as in Protocol 1.1. The subsequent deprotection step is a standard transformation that should be monitored closely to prevent side reactions.

Protocol Steps:

  • Deoxofluorination: Following the procedure outlined in Protocol 1.1 , react the TBDMS-protected ketone (1.0 eq) with Deoxo-Fluor (1.3 eq) in DCM at -78 °C, warming to room temperature overnight. Perform the aqueous quench and workup as described. The crude product is the TBDMS-protected this compound.

  • Deprotection Setup: Dissolve the crude protected alcohol from the previous step in tetrahydrofuran (THF, 10 vol).

  • Reagent Addition: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at room temperature.

  • Monitoring: Stir the reaction for 1-3 hours, monitoring by TLC.

  • Workup: Once the deprotection is complete, quench the reaction with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The final product, this compound, can be purified by silica gel chromatography.

Data Summary and Process Comparison

ParameterStrategy 1 (Formylation/Reduction)Strategy 2 (Protection/Fluorination)
Starting Material 4-Bromoacetophenone4-Acetylbenzyl alcohol
Key Steps Deoxofluorination, One-Pot Formylation/ReductionProtection, Deoxofluorination, Deprotection
Typical Overall Yield 50-65%60-75%
Scalability Pros Fewer unit operations (one-pot step), convergent.Modular, allows for purification of intermediates.
Scalability Cons Requires pressure reactor (autoclave) for CO. Handling CO gas.Higher step count, protecting group adds cost/mass.
Key Reagents Deoxo-Fluor, Pd(OAc)₂, CO gasTBDMSCl, Deoxo-Fluor, TBAF

Quality Control and Characterization

To ensure the final product meets the required specifications for drug development, a full suite of analytical tests is necessary.

  • Identity: Confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

    • ¹H NMR: Expect characteristic signals for the aromatic protons, the CH₂ of the benzyl alcohol, the OH proton, and a triplet for the CH₃ of the difluoroethyl group.

    • ¹⁹F NMR: Expect a characteristic quartet corresponding to the CF₂ group.

  • Purity: Assessed by HPLC (typically >98% for use in further synthesis) and GC for residual solvents.

  • Appearance: Should be a colorless oil or low-melting solid.

References

  • : Provides an overview of various methods for benzylic fluorination.

  • : Discusses visible-light-promoted benzylic C-H fluorination, a modern alternative approach.

  • : Details copper-catalyzed C-H fluorination, relevant for understanding modern fluorination chemistry.

  • : Describes the synthesis of difluoroethyl groups as bioisosteres for methoxy groups.

  • : "Process for preparing benzyl alcohols and their use," detailing the one-pot formylation and reduction of aryl bromides.

  • : A representative procedure for deoxofluorination using DAST, highlighting the typical conditions and hazards.

  • : Describes the use of XtalFluor-E for in situ activation of benzyl alcohols, a safer alternative to DAST.

  • : "Process for the preparation of benzyl alcohols and their use," further supporting the formylation/reduction route.

Sources

Application Notes and Protocols: Nucleophilic Substitution Conditions for 4-(1,1-Difluoroethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions on 4-(1,1-difluoroethyl)benzyl alcohol. The presence of the strongly electron-withdrawing 1,1-difluoroethyl group at the para position significantly influences the reactivity of the benzylic center, dictating the choice of reaction mechanism and conditions. This guide elucidates the underlying mechanistic principles, details robust protocols for the activation of the hydroxyl group, and provides step-by-step methodologies for substitution with a variety of nucleophiles. The protocols emphasize mild, efficient, and reliable transformations, focusing on methods that favor an Sₙ2 pathway, such as the Appel and Mitsunobu reactions, and two-step tosylation/substitution sequences.

Mechanistic Rationale: The Influence of the 4-(1,1-Difluoroethyl) Group

The benzylic position is inherently reactive due to the ability of the adjacent aromatic ring to stabilize reaction intermediates.[1][2] Nucleophilic substitution at a benzylic carbon can proceed via either an Sₙ1 (unimolecular, carbocation intermediate) or Sₙ2 (bimolecular, concerted) pathway.[3][4]

The defining feature of our substrate, this compound, is the potent electron-withdrawing nature of the geminal difluoro group. This group exerts a strong negative inductive effect (-I) on the benzene ring. This electronic property is the primary determinant of the reaction pathway:

  • Sₙ1 Pathway (Disfavored): The Sₙ1 mechanism involves the formation of a planar benzylic carbocation as the rate-determining step.[1][5] The 4-(1,1-difluoroethyl) group strongly destabilizes this positively charged intermediate by withdrawing electron density, making its formation energetically unfavorable. Therefore, reaction conditions that promote Sₙ1 mechanisms (e.g., strong acids in polar protic solvents) should be avoided as they are unlikely to be effective and may lead to side reactions.[5]

  • Sₙ2 Pathway (Favored): The Sₙ2 mechanism involves a backside attack by a nucleophile in a single, concerted step, proceeding through a trigonal bipyramidal transition state.[6] This pathway does not involve a discrete carbocation intermediate. For primary benzylic alcohols like our substrate, the Sₙ2 pathway is generally accessible. The electron-withdrawing nature of the substituent does not inhibit—and can sometimes subtly accelerate—the Sₙ2 reaction by making the benzylic carbon more electrophilic.

Strategic Overview: Activating the Hydroxyl Group

The hydroxyl group (-OH) is a notoriously poor leaving group, requiring activation before nucleophilic substitution can occur.[7][8][9][10] We present two primary strategies for the successful substitution of this compound.

G cluster_0 Overall Strategy Start This compound Activation Activation of -OH (Convert to Good Leaving Group) Start->Activation Key Step Substitution Nucleophilic Substitution (Sₙ2 Pathway) Activation->Substitution Product Substituted Product Substitution->Product G cluster_1 Appel Reaction Mechanism reagents PPh₃ + CBr₄ phosphonium [Ph₃P-Br]⁺ CBr₃⁻ reagents->phosphonium Activation oxyphosphonium [R-CH₂-O-PPh₃]⁺ Br⁻ phosphonium->oxyphosphonium Alkoxide Attack alcohol R-CH₂-OH alkoxide R-CH₂-O⁻ alcohol->alkoxide Deprotonation (by CBr₃⁻) alkoxide->oxyphosphonium product R-CH₂-Br + Ph₃P=O oxyphosphonium->product Sₙ2 Attack (by Br⁻)

Sources

Troubleshooting & Optimization

Preventing defluorination during 4-(1,1-Difluoroethyl)benzyl alcohol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-GEM-F2-001 Status: Open Priority: High (Risk of Irreversible Defluorination) Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Div.

Executive Summary

You are working with 4-(1,1-Difluoroethyl)benzyl alcohol . While the benzylic alcohol functionality appears standard, the 1,1-difluoroethyl group (


)  is a "Trojan Horse." It mimics the steric and lipophilic properties of an isopropyl or ethyl group but possesses a critical chemical vulnerability: Base-Induced 

-Elimination.

This guide provides the mechanistic rationale for this instability and validated protocols to functionalize the alcohol group (


) without destroying the gem-difluoro motif.

Module 1: The Stability Profile (Root Cause Analysis)

The Defluorination Trap: E1cb Mechanism

The primary failure mode for this molecule is the loss of HF to form a monofluorostyrene derivative. This is not a random decomposition; it is a specific, base-driven cascade.

  • Acidity: The two fluorine atoms on the benzylic carbon are highly electron-withdrawing. This inductive effect propagates to the adjacent methyl group (

    
    ), significantly lowering the pKa of these protons compared to a standard alkane.
    
  • Resonance: The aromatic ring stabilizes the developing negative charge (carbanion character) at the benzylic position.

  • Elimination: Upon deprotonation, the electron pair forms a double bond, ejecting a fluoride ion (

    
    ).
    

Visualizing the Failure Mode (DOT Diagram)

DefluorinationMechanism Start 4-(1,1-Difluoroethyl) benzyl alcohol Intermediate Carbanion Intermediate (Stabilized by F & Aryl) Start->Intermediate Deprotonation (-H+) Base Strong Base (e.g., NaH, tBuOK) Base->Intermediate Product Defluorinated Styrene (Ar-CF=CH2) Intermediate->Product E1cb Elimination Fluoride Fluoride Ion (F-) Ejected Intermediate->Fluoride

Caption: Figure 1. The E1cb-like elimination pathway triggered by basic conditions, leading to irreversible loss of the gem-difluoro motif.

Module 2: Validated Experimental Protocols

Scenario A: Oxidation (Alcohol Aldehyde)

The Risk: Standard Swern oxidation uses Triethylamine (


) as a base. While performed at -78°C, warming to room temperature can trigger elimination if the base is in excess. Jones Oxidation (Chromium/Acid) is chemically compatible with the fluorine but often too harsh for other functional groups.

The Solution: Dess-Martin Periodinane (DMP) DMP operates under neutral to slightly acidic conditions, completely avoiding the carbanion intermediate.

ParameterRecommended Protocol (DMP) Risky Protocol (Swern)
Reagent Dess-Martin Periodinane (1.1 equiv)Oxalyl Chloride / DMSO /

Solvent Dichloromethane (wet or dry)Dichloromethane (strictly dry)
Temperature 0°C to Room Temp-78°C (Critical control required)
pH Environment Neutral / BufferedBasic (upon quenching)
Risk Level Low High (during warming)

Step-by-Step DMP Protocol:

  • Dissolve this compound (1.0 equiv) in DCM (0.1 M).

  • Add

    
     (1.5 equiv) solid to buffer the acetic acid byproduct (optional but recommended for strictly neutral conditions).
    
  • Add Dess-Martin Periodinane (1.2 equiv) at 0°C.

  • Stir at RT for 1-2 hours.

  • Quench: Add saturated

    
     / 
    
    
    
    (1:1) solution. Stir until the organic layer is clear (removes iodine byproducts).
Scenario B: Etherification (Alcohol Ether)

The Risk: The classic Williamson Ether Synthesis uses Sodium Hydride (


) or Potassium tert-butoxide (

). These are strong bases that will almost certainly deprotonate the methyl group of the difluoroethyl chain, causing immediate defluorination.

The Solution: Mitsunobu Reaction The Mitsunobu reaction activates the alcohol using phosphine and azodicarboxylate (DIAD/DEAD) under effectively neutral conditions.

Decision Logic for Functionalization

ReactionChoice Start Target: Functionalize -OH Group Choice Reaction Type? Start->Choice Oxidation Oxidation (to Aldehyde) Choice->Oxidation Ether Etherification (Alkylation) Choice->Ether Halo Halogenation (to -Cl/-Br) Choice->Halo DMP USE: Dess-Martin Periodinane (Neutral pH) Oxidation->DMP Swern AVOID: Swern (Et3N risk) Oxidation->Swern Mitsunobu USE: Mitsunobu (PPh3 / DIAD) Ether->Mitsunobu Williamson AVOID: NaH / KOtBu (Strong Base) Ether->Williamson Appel USE: Appel Reaction (CBr4 / PPh3) Halo->Appel SOCl2 USE: SOCl2 (No Pyridine) Halo->SOCl2

Caption: Figure 2. Decision matrix for selecting reagents that avoid basic conditions.

Safe Etherification Protocol (Mitsunobu):

  • Dissolve alcohol (1.0 equiv), Phenol/Acid nucleophile (1.1 equiv), and

    
     (1.2 equiv) in dry THF.
    
  • Cool to 0°C.

  • Add DIAD (1.2 equiv) dropwise.

  • Stir at RT.[1] Note: If you must use an alkyl halide for alkylation (where Mitsunobu fails), use Silver(I) Oxide (

    
    )  as the base. It is mild and often compatible with sensitive substrates where NaH fails.
    

Module 3: Troubleshooting & FAQs

Q1: I see a new set of alkene peaks in my NMR (approx. 5.0-6.0 ppm) and the fluorine signal shifted. What happened? A: You have triggered HF elimination. The peaks correspond to the vinyl protons of the resulting styrene (


). This is irreversible. Check if any reagent in your mixture acted as a base (even weak bases like 

in hot DMF can trigger this over time).

Q2: Can I use DAST to convert the alcohol to a fluoride? A: Proceed with extreme caution. DAST produces HF in situ. While the reaction is intended to be nucleophilic fluorination, the acidic environment combined with the heating often required for deactivated alcohols can lead to elimination or polymerization. Consider using Perfluoro-1-butanesulfonyl fluoride (PBSF) with a mild base like DBU (carefully controlled) or converting to a mesylate first, then displacing with TBAF (buffered).

Q3: I need to do a Suzuki coupling on the ring. Is the gem-difluoro group stable? A: Generally, yes. Standard Suzuki conditions (


, 

, Toluene/Water) are usually tolerated because the biphasic weak base is not strong enough to deprotonate the methyl group rapidly. However, avoid anhydrous strong bases like

in the coupling.

References

  • Hu, J., Zhang, W., & Wang, F. (2009). "Selective difluoromethylation and monofluoromethylation reactions." Chemical Communications. (Discusses the stability and reactivity of gem-difluoroalkanes).

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry. (Foundational work on DAST and the risks of elimination in fluoro-substrates).

  • Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." The Journal of Organic Chemistry. (Establishes DMP as the neutral oxidant of choice).

  • Hughes, D. L. (1992). "The Mitsunobu Reaction." Organic Reactions.[2][3][4][5][6][7] (Defines the neutral alkylation pathway avoiding base).

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Reference for pKa effects of electron-withdrawing groups).

Sources

Solubility issues of 4-(1,1-Difluoroethyl)benzyl alcohol in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Topic: 4-(1,1-Difluoroethyl)benzyl alcohol in Non-Polar Solvents Ticket ID: #SOL-F-442 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering solubility challenges with This compound in non-polar media (e.g., Hexane, Heptane, Cyclohexane). While the 1,1-difluoroethyl group is often cited as a lipophilic bioisostere, it introduces a strong local dipole moment that, combined with the primary hydroxyl group, creates a high lattice energy barrier. This molecule is amphiphilic with conflicting solubility vectors , leading to "oiling out" or persistent precipitation in aliphatic hydrocarbons.

This guide provides the mechanistic root cause and validated protocols to solubilize this compound without compromising downstream applications.

Module 1: The Mechanistic "Why"

To solve the solubility issue, we must deconstruct the intermolecular forces at play. You are likely observing that this molecule dissolves in Toluene or Dichloromethane (DCM) but crashes out of Hexane.

The Conflict:

  • The Anchor (-CH₂OH): The benzyl alcohol moiety is a strong Hydrogen Bond (H-bond) donor and acceptor. In non-polar solvents, these molecules dimerize or aggregate to satisfy their H-bonding potential, forming a tight crystal lattice that aliphatic solvents cannot penetrate.

  • The Deceptive Tail (-CF₂CH₃): While fluorination generally increases lipophilicity (LogP), the C-F bond is highly polarized (electrostatic character). Unlike a simple ethyl group, the 1,1-difluoroethyl group repels purely dispersive solvents (like hexane) due to the "Fluorine Effect"—fluorine has low polarizability and prefers to interact with other dipoles or polarizable pi-systems (like Toluene) rather than "hard" alkanes.

Visualizing the Solvation Failure:

SolvationMechanism cluster_0 Solute-Solute Interactions (Lattice Energy) cluster_1 Solvent-Solute Interactions Node1 Molecule A (-OH ... F-C Dipole) Node2 Molecule B (-OH ... F-C Dipole) Node1->Node2 Strong H-Bonding & Dipole Stacking Solvent Non-Polar Solvent (Hexane/Heptane) Node2->Solvent Repulsion (Lack of Dipole Shielding) Result Precipitation / Oiling Out Solvent->Result Energetically Unfavorable

Caption: The high lattice energy driven by H-bonding and dipole alignment outweighs the weak Van der Waals dispersion forces offered by aliphatic solvents.

Module 2: Troubleshooting Scenarios

Identify your specific failure mode below to find the corrective action.

Scenario A: The "Oiling Out" Phenomenon
  • Symptom: Upon cooling a hot solution (e.g., for recrystallization), the compound separates as a milky, viscous oil droplets at the bottom instead of forming crystals.

  • Cause: The compound's melting point is likely depressed by the solvent, or the temperature is above the "oiling out" boundary (Liquid-Liquid Phase Separation) before it hits the solubility curve.

  • Fix: The "Seeding at Cloud Point" Protocol.

    • Reheat to dissolve the oil.

    • Add a trace amount of seed crystal before the solution cools to the oiling temperature.

    • Crucial Step: Agitate vigorously. If no seed is available, scratch the glass interface at the meniscus.

Scenario B: Insolubility in Chromatography Loading
  • Symptom: Sample precipitates on the silica column head when using Hexane/EtOAc gradients.

  • Cause: The "General Solvent Effect." The compound is soluble in the loading solvent (e.g., DCM) but crashes when it hits the non-polar mobile phase.

  • Fix: Dry Loading.

    • Dissolve the compound in a volatile polar solvent (Acetone or DCM).

    • Add Celite or Silica (1:2 ratio w/w).

    • Evaporate to a free-flowing powder.

    • Load the solid powder onto the column. This bypasses the solubility threshold of the mobile phase.

Module 3: Validated Experimental Protocols

Protocol 1: Cosolvent Titration (The "Good-Bad" Solvent Method)

Use this for recrystallization or creating stable stock solutions.

Theory: We utilize Toluene (polarizable non-polar) to solvate the aromatic core and -CF₂ group, then titrate with Heptane (anti-solvent) to induce controlled saturation.

StepActionTechnical Note
1 Dissolve 100 mg of compound in minimal Toluene (approx. 0.5 - 1.0 mL) at 50°C.Toluene interacts via pi-stacking, overcoming the fluorine repulsion.
2 Add Heptane dropwise to the hot solution while stirring.Stop exactly when a persistent cloudiness (Tyndall effect) appears.
3 Add 1-2 drops of Toluene to clear the solution.This establishes a saturated metastable state.
4 Slow Cooling: Wrap the vial in cotton/foil and allow to cool to RT undisturbed.Rapid cooling traps impurities and causes oiling.
Protocol 2: Thermodynamic Solubility Assessment

Use this if you need precise solubility data for formulation.

  • Prepare saturated suspensions in Toluene, Heptane, and a 50:50 mix.

  • Stir at 25°C for 24 hours.

  • Filter through a 0.45 µm PTFE filter (Do not use Nylon; it binds -OH groups).

  • Quantify filtrate via HPLC-UV (254 nm).

Module 4: Decision Matrix for Solvent Selection

Use this logic flow to select the correct solvent system based on your application.

SolventSelection Start Select Application App1 Recrystallization Start->App1 App2 Reaction Solvent Start->App2 App3 Chromatography Start->App3 Recrys1 Toluene / Heptane (1:3) App1->Recrys1 Preferred Recrys2 DCM / Hexane (1:5) App1->Recrys2 Alternative (Low BP) React1 Avoid Alkanes App2->React1 Chrom1 Dry Load (Celite) App3->Chrom1 Best Resolution Chrom2 Liquid Load (DCM) App3->Chrom2 Risk of Precip. React2 Use Toluene or THF React1->React2 Switch To

Caption: Operational logic for solvent selection based on specific experimental goals.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use Diethyl Ether as the "good" solvent? A: Yes, but with caution. Diethyl ether is an excellent H-bond acceptor, which will solvate the -OH group well. However, its high volatility makes controlled crystallization difficult (crust formation). Methyl tert-butyl ether (MTBE) is a superior alternative due to its higher boiling point (55°C) and similar solvation properties.

Q2: Why does the literature say fluorinated groups are lipophilic, yet this won't dissolve in hexane? A: "Lipophilic" does not strictly mean "alkane-soluble." It means the group prefers non-aqueous environments. The 1,1-difluoroethyl group increases LogP (partitioning into octanol), but the local dipole of the C-F bonds requires a solvent with some dielectric constant or polarizability (like aromatics or chlorinated solvents) to stabilize the solution. Hexane is too "hard" and non-polar to shield these dipoles [1].

Q3: I need to run a reaction in a non-polar solvent to exclude water. What do you recommend? A: Trifluorotoluene (PhCF₃) is the gold standard here. It is non-polar enough to exclude water but possesses the electron-deficient aromatic character required to solubilize your fluorinated benzyl alcohol perfectly. It is often called a "hybrid" solvent for fluorinated chemistry [2].

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Explains the interaction radius

    
     and why polar/dispersion forces must match). Link
    
  • Ogawa, A., & Curran, D. P. (1997). Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents. Journal of Organic Chemistry, 62(2), 450–451. (Validates Trifluorotoluene as a solvent for fluorinated aromatics). Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (Mechanistic insight into the electrostatic nature of the C-F bond). Link

Purification challenges of 4-(1,1-Difluoroethyl)benzyl alcohol via chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Chromatography & Purification Protocols Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction

Welcome to the technical support hub for 4-(1,1-difluoroethyl)benzyl alcohol . This intermediate is a critical bioisostere in medicinal chemistry, where the gem-difluoroethyl group (


) modulates lipophilicity and metabolic stability.[1] However, its purification presents a "perfect storm" of chromatographic challenges: the polarity of the benzyl alcohol competes with the lipophilicity of the fluorinated tail, and the fluorine atoms induce unique dipole moments that often lead to co-elution on standard C18 phases.

This guide provides autonomous, self-validating protocols to resolve these specific issues.

Module 1: Resolution & Stationary Phase Selection

User Issue: "I cannot separate the product from its non-fluorinated precursor or the ketone intermediate using a standard C18 column."

Diagnosis: Standard C18 (Octadecylsilane) columns rely primarily on hydrophobic subtraction. The gem-difluoro group (


) mimics the size of a methylene group (

) but possesses different electronics. On C18, the "fluorine effect" often leads to insufficient selectivity (

) because the hydrophobic retention of the difluoroethyl group is not distinct enough from the impurities.

Technical Solution: Switch to a Pentafluorophenyl (PFP) Phase. PFP phases utilize a "multi-mode" retention mechanism that is essential for this molecule:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient PFP ring interacts strongly with the electron-rich benzyl ring of your analyte.
  • Dipole-Dipole Interactions: The high electronegativity of the gem-difluoro group interacts specifically with the C-F dipoles on the stationary phase.

  • Shape Selectivity: PFP phases are rigid and can discriminate between the tetrahedral geometry of the target alcohol and planar impurities (like styrene derivatives formed by elimination).

Comparative Data: C18 vs. PFP Performance
ParameterC18 (Standard)PFP (Recommended)Mechanism of Action
Selectivity (

)
Low (1.05 - 1.10)High (1.20 - 1.40)PFP exploits the C-F dipole moments.
Retention (

)
ModerateHigh

-

stacking adds retention.
Impurity Resolution Poor (Co-elution)ExcellentSeparates based on electron density.
Mobile Phase Water/ACNWater/MeOHMethanol enhances

-

interactions.
Protocol 1.1: PFP Screening Gradient

Use this protocol to validate the separation.

  • Column: Kinetex F5 or Luna PFP(2) (Phenomenex), or Ascentis Express F5 (Sigma-Aldrich). Dimensions: 150 x 4.6 mm, 2.6 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (buffer is critical, see Module 2).

  • Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over Acetonitrile (ACN) for PFP columns as ACN can suppress

    
    -
    
    
    
    interactions.
  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (benzyl ring) and 210 nm (if sensitivity is low).

Module 2: Peak Shape & Tailing (The "Chemistry" Problem)

User Issue: "The product peak is tailing significantly ( ), making integration difficult."

Diagnosis: Benzyl alcohols are notorious for interacting with residual silanols (Si-OH) on the silica support. The gem-difluoro group withdraws electrons, potentially making the hydroxyl proton slightly more acidic and prone to hydrogen bonding with the stationary phase.

Technical Solution: Silanol Suppression & pH Control. You must mask the silanols or control the ionization state of the surface.

Troubleshooting Workflow (DOT Visualization)

TailingTroubleshoot Start Issue: Peak Tailing CheckCol Check Column Type Start->CheckCol IsBaseDeact Is it Base-Deactivated (End-capped)? CheckCol->IsBaseDeact SwitchCol Switch to High-Purity End-capped Silica IsBaseDeact->SwitchCol No CheckMP Check Mobile Phase IsBaseDeact->CheckMP Yes AddMod Add Modifier: 10mM Ammonium Acetate CheckMP->AddMod For Neutral pH LowPH Lower pH: Use 0.1% TFA CheckMP->LowPH For Low pH

Figure 1: Decision logic for resolving peak tailing issues in benzylic alcohol chromatography.

Protocol 2.1: Mobile Phase Modifier Optimization
  • Initial Attempt: Water/MeOH with 0.1% Formic Acid.

  • If Tailing Persists: Switch modifier to 10 mM Ammonium Acetate .

    • Why? Ammonium ions effectively block residual silanols on the column surface, preventing the benzyl alcohol from "sticking" via H-bonding.

  • Avoid: High pH (>8). While silica stability is better in modern columns, benzyl alcohols can undergo slow oxidation or disproportionation at high pH.

Module 3: Impurity Profiling & Stability

User Issue: "I see a ghost peak appearing after the main peak during scale-up."

Diagnosis: The 1,1-difluoroethyl group is generally stable, but under specific conditions (thermal stress or Lewis acid catalysis), it can undergo elimination of HF to form the corresponding vinyl fluoride (styrene derivative). Alternatively, if the synthesis involved reduction of a ketone/ester, the "ghost peak" is likely unreacted starting material.

Common Impurities:

  • Precursor: 4-(1,1-difluoroethyl)benzoic acid ester (Less polar, elutes later on RP).

  • Elimination Product: 4-(1-fluoro-vinyl)benzyl alcohol (Styrene-like).

  • Defluorination: 4-ethylbenzyl alcohol (Rare, but possible if over-reduction occurred).

Visualizing the Separation Logic

SeparationLogic cluster_0 Analytes cluster_1 PFP Column Mechanism Alcohol Target: 4-(1,1-difluoroethyl) benzyl alcohol PiPi Pi-Pi Interaction (Retains Aromatics) Alcohol->PiPi Strong Dipole Dipole-Dipole (Retains F-Groups) Alcohol->Dipole Strong HBond H-Bonding (Retains -OH) Alcohol->HBond Moderate Ester Impurity: Ester Precursor Ester->PiPi Strong Ester->Dipole Moderate Ester->HBond Weak Styrene Impurity: Vinyl Fluoride Styrene->PiPi Strong Styrene->Dipole Weak Result Result: Target elutes betwen Styrene (Early) and Ester (Late) PiPi->Result

Figure 2: Mechanistic interaction map showing how PFP phases discriminate between the target alcohol and common impurities based on electronic properties.

FAQs: Rapid Fire Troubleshooting

Q: Can I use Normal Phase (Silica) chromatography for purification? A: Yes, but with caution.

  • Risk:[2] The gem-difluoro group is lipophilic, but the alcohol is polar. On bare silica, the compound may streak.

  • Fix: Use a solvent system of Hexane/Ethyl Acetate (start 90:10). Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity and prevent acid-catalyzed elimination of the fluorine.

Q: My sample is crashing out in the mobile phase. A: This is a common "Solvent Effect."

  • The compound is likely highly soluble in MeOH or DMSO but less so in water. If you inject a large volume of MeOH solution into a high-aqueous initial gradient (e.g., 90% Water), the compound precipitates at the column head.

  • Solution: Dissolve the sample in a mixture of 50:50 Water/MeOH (or the starting gradient ratio) to ensure solubility matches the mobile phase.

Q: Is the compound UV active? A: Yes, but it lacks extended conjugation.

  • The benzene ring provides absorbance at 254 nm (moderate) and 210-220 nm (strong).

  • Warning: If using Acetone or Ethyl Acetate in normal phase, they absorb at <220 nm, blinding your detector. Use Hexane/Ethanol if low-UV detection is required.

References

  • Phenomenex Technical Notes. "Optimization of Selectivity for Fluorinated Compounds using PFP Phases." Phenomenex.com. Link

  • Sigma-Aldrich / Merck. "Ascentis Express F5: Alternative Selectivity for Polar and Non-Polar Compounds." Sigmaaldrich.com. Link

  • Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase." Journal of Chromatography A, 1073(1-2), 99-109. (Demonstrates the specific dipole-dipole mechanisms of PFP columns).
  • Euerby, M. R., et al. "Chromatographic classification and comparison of commercially available reversed-phase stationary phases." Journal of Chromatography A.
  • ResearchGate / LCGC. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." Chromatographyonline.com. Link

Sources

Optimizing reaction temperature for 4-(1,1-Difluoroethyl)benzyl alcohol coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Optimization for 4-(1,1-Difluoroethyl)benzyl Alcohol Coupling

Executive Summary: The "Safe Operating Window"

Current Status: OPEN Ticket Type: Process Optimization / Troubleshooting Applicable Substrate: this compound (CAS: 1240263-22-6)

Core Issue: This substrate presents a classic "push-pull" conflict in reactivity. The electron-withdrawing 1,1-difluoroethyl group (


) deactivates the benzylic position, requiring higher activation energies for coupling. However, the same group is susceptible to thermal HF elimination (forming vinyl fluorides) if the temperature exceeds specific thresholds, particularly under basic conditions.

Recommendation: Most coupling protocols (Mitsunobu,


 displacement, or activation via mesylation) for this substrate require a strict thermal window of 0°C to 60°C . Exceeding 80°C significantly increases the risk of defluorination.

Module 1: Thermodynamic & Kinetic Analysis

To optimize your reaction, you must understand the competing pathways defined by the 1,1-difluoroethyl moiety.

The Deactivation Penalty (Low Temperature Risk)

Unlike a standard benzyl alcohol (e.g., 4-methoxybenzyl alcohol), which stabilizes a carbocation (


 pathway), the 

group is strongly electron-withdrawing (

).
  • Effect: It destabilizes the transition state for carbocation formation.

  • Consequence: Reactions relying on

    
     mechanisms (e.g., acid-catalyzed etherification) will be sluggish or fail below 40°C. You are forced toward 
    
    
    
    mechanisms (Mitsunobu or halide displacement).
The Elimination Threshold (High Temperature Risk)

The 1,1-difluoroethyl group possesses


-hydrogens. Under thermal stress or strong basic conditions, it undergoes dehydrofluorination.
  • Mechanism: E2 elimination releasing HF.

  • Byproduct: 4-(1-fluorovinyl)benzyl derivatives (often visible as a "styrene-like" impurity in NMR).

  • Trigger: Temperatures

    
     combined with bases (e.g., 
    
    
    
    ,
    
    
    ) or prolonged reflux.

Module 2: Visualization of Reaction Pathways

The following diagram illustrates the kinetic competition between the desired coupling and the undesired elimination.

ReactionPathways Start 4-(1,1-Difluoroethyl) benzyl alcohol Activation Activated Intermediate (Mesylate/Bromide) Start->Activation Activation (MsCl/SOCl2, 0°C) Impurity Vinyl Fluoride Impurity (HF Elimination) Start->Impurity Direct Pyrolysis (>120°C) Product Coupled Product (Benzylic Amine/Ether) Activation->Product Nucleophilic Attack (SN2, 25-60°C) Activation->Impurity Thermal Elimination (>80°C or Strong Base)

Figure 1: Kinetic pathways showing the narrow thermal window for successful coupling. The green path represents the optimized window (25-60°C), while red paths indicate thermal risks.

Module 3: Troubleshooting Guide

Use this matrix to diagnose issues based on your current experimental observations.

SymptomProbable CauseMechanistic InsightCorrective Action
Reaction stalls at <50% conversion Kinetic Trapping The

group withdraws electron density, raising the activation energy for nucleophilic attack.
Increase T stepwise: Ramp from 25°C to 45°C. Add a nucleophilic catalyst (e.g., NaI 10 mol%) to facilitate Finkelstein exchange in situ.
New impurity at

4.5-5.5 ppm (NMR)
HF Elimination Formation of vinyl fluoride (

) due to overheating or excessive base strength.
Cool Down: Limit T to max 60°C. Switch to weaker bases (e.g.,

instead of

).
Product decomposes on silica Acid Sensitivity The

group can hydrolyze to a ketone (

) if exposed to acidic silica for long periods.
Buffer: Add 1%

to your eluent. Perform rapid chromatography.
Thick oil/polymer formation Polymerization Vinyl fluoride byproducts (see above) are prone to radical polymerization.Radical Scavenger: Add BHT (0.1%) if high-temp workup is unavoidable.

Module 4: Optimized Protocol (Standard Operating Procedure)

Workflow: Conversion to Benzyl Mesylate followed by Nucleophilic Displacement. Rationale: This avoids the high temperatures of direct thermal coupling and the strong acids of


 pathways.
Step 1: Activation (0°C)
  • Dissolve this compound (1.0 eq) in DCM (anhydrous).

  • Add

    
     (1.5 eq) and cool to 0°C .
    
  • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

    • Critical: Do not let T rise above 5°C during addition to prevent exotherms that trigger elimination.

  • Stir at 0°C for 30 mins. Confirm conversion by TLC.

Step 2: Coupling (Ambient to 50°C)
  • Do not isolate the mesylate if possible (stability concerns).

  • Add the nucleophile (e.g., amine, thiol) directly to the mixture, or swap solvent to THF/MeCN if solubility is an issue.

  • Add base scavenger (

    
     or DIPEA).
    
  • Thermal Ramp:

    • Start at 20°C for 2 hours.

    • If conversion < 50%, heat to 45°C .

    • Hard Stop: Do not exceed 60°C .

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use the Mitsunobu reaction for this substrate? A: Yes, and it is often preferred because it operates at room temperature. However, the


 group makes the benzylic carbon less electrophilic. You may need to use a more reactive phosphine (e.g., 

instead of

) or allow longer reaction times (24-48h) rather than increasing the temperature.

Q2: Why can't I just reflux in DMF (153°C) to force the reaction? A: Refluxing in DMF is catastrophic for this molecule. At 150°C, the rate of HF elimination dominates. Furthermore, DMF decomposes to dimethylamine at reflux, which can compete as a nucleophile. If high T is absolutely required, use DMAc or NMP and cap T at 90°C, but expect yield losses.

Q3: Is the 1,1-difluoroethyl group stable to hydrolysis? A: Generally, yes. The C-F bond strength is high. However, "benzylic-like" activation by the ring can make it susceptible to hydrolysis to the ketone (acetophenone derivative) under strongly acidic aqueous conditions (e.g., 6M HCl, reflux). Keep aqueous workups neutral or mildly basic.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.

  • Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183.

Validation & Comparative

19F NMR shift analysis of 4-(1,1-Difluoroethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Bioisosteric Relevance

The 1,1-difluoroethyl group (


) has emerged as a critical bioisostere in medicinal chemistry, often replacing carbonyls (

) or sulfoxides to modulate lipophilicity and metabolic stability without altering steric bulk significantly.

For 4-(1,1-Difluoroethyl)benzyl alcohol , the gem-difluoro moiety presents a unique spectral signature in 19F NMR that is distinct from common fluorinated motifs like trifluoromethyl (


) or aryl fluorides (

). This guide provides a definitive technical comparison to ensure accurate structural validation and impurity profiling.

Theoretical Framework: The Electronic Environment

The chemical shift of the fluorine nuclei in the 1,1-difluoroethyl group is governed by the geminal effect . Unlike the


 hybridized environment of an aryl fluoride or the high symmetry of a terminal trifluoromethyl group, the gem-difluoro carbons are 

hybridized with significant electron density modulation from the adjacent methyl group and the aromatic ring.
Mechanistic Logic
  • Shielding: The two fluorine atoms share the same carbon, leading to mutual deshielding relative to a monofluoromethyl group, but they remain more shielded than a trifluoromethyl group.

  • Coupling: The primary diagnostic feature is the vicinal coupling (

    
    ) to the adjacent methyl protons (
    
    
    
    ), resulting in a characteristic splitting pattern (quartet) in non-decoupled spectra.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the 19F NMR signature of this compound against its most common structural analogs and potential synthesis impurities.

Table 1: Spectral Fingerprint Comparison (referenced to at 0 ppm)
FeatureThis compound 4-(Trifluoromethyl)benzyl alcohol 4-Fluorobenzyl alcohol
Functional Group

(Gem-difluoro)

(Trifluoromethyl)

(Aryl Fluoride)
Chemical Shift (

)
-85 to -95 ppm -62 to -64 ppm -115 to -120 ppm
Multiplicity (

-coupled)
Quartet (

)
Singlet (broad)Multiplet (tt or m)
Multiplicity (

-decoupled)
Singlet SingletSinglet
Electronic Effect Bioisostere for Ketone/EtherStrong EWG (Lipophilicity booster)Metabolic blocker
Potential Impurity Vinyl fluoride intermediatesHydrolysis productsDefluorinated byproducts

Critical Insight: The shift range of -85 to -95 ppm is the "Goldilocks" zone for gem-difluoroalkanes. Signals appearing upfield (<-110 ppm) indicate defluorination or aryl-F contamination; signals downfield (>-70 ppm) suggest oxidation to trifluoromethyl or carboxyl species.

Experimental Protocol: Acquisition & Processing

To achieve publication-quality data and accurate quantitative integration (qNMR), specific parameters must be controlled.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-d6 or CDCl3 .

    • Note: DMSO-d6 is preferred for benzyl alcohols to prevent hydroxyl proton exchange broadening and to ensure solubility of polar intermediates.

    • Internal Standard: Use

      
      -trifluorotoluene (
      
      
      
      -63.7 ppm) or fluorobenzene (
      
      
      -113 ppm) if qNMR is required. Avoid TFA due to pH-dependent shifts.
  • Pulse Sequence Selection:

    • Routine ID: zgfigqn (Inverse gated decoupling) to suppress NOE if integration is needed, or standard coupled 19F to observe the quartet splitting.

    • Coupling Check: Run a proton-coupled 19F scan. You must observe a quartet for the

      
       signal. If it appears as a singlet in a coupled scan, the structure is incorrect (likely missing the methyl group).
      
  • Acquisition Parameters:

    • Spectral Width (SW): 200 ppm (cover +10 to -200 ppm).

    • Relaxation Delay (

      
      ):  Set 
      
      
      
      . Fluorine
      
      
      values can be long (2-5 seconds). A delay of 10-15 seconds is recommended for accurate integration.
    • Offset (O1P): Center at -100 ppm.

Structural Validation Workflow

The following diagram illustrates the decision logic for validating the 4-(1,1-difluoroethyl) motif using NMR data.

G Start Start: Acquire 19F NMR (Proton Coupled) CheckRegion Check Chemical Shift Region Start->CheckRegion RegionCF3 Signal at -60 to -70 ppm CheckRegion->RegionCF3 Trifluoromethyl Analog RegionArF Signal at -110 to -120 ppm CheckRegion->RegionArF Aryl Fluoride Analog RegionGem Signal at -85 to -95 ppm CheckRegion->RegionGem Target Region ResultInvalid INVALID: Check for Impurities/Analogs RegionCF3->ResultInvalid RegionArF->ResultInvalid CheckSplit Analyze Splitting Pattern RegionGem->CheckSplit IsQuartet Is it a Quartet? (J ~ 15-18 Hz) CheckSplit->IsQuartet ResultValid VALID STRUCTURE: This compound IsQuartet->ResultValid Yes IsQuartet->ResultInvalid No (Singlet/Multiplet)

Figure 1: Decision tree for validating the gem-difluoroethyl moiety via 19F NMR.

Advanced Characterization: Solvent Effects

The chemical shift of the gem-difluoro group is sensitive to solvent polarity due to the polarizability of the C-F bonds.

  • CDCl3 (Non-polar): Signal typically appears near -88.5 ppm .

  • DMSO-d6 (Polar Aprotic): Signal often shifts downfield to -86.0 to -87.0 ppm .

  • Methanol-d4 (Protice): Can induce broadening due to hydrogen bonding interactions with the benzylic hydroxyl group, indirectly affecting the electronic environment of the ring.

Recommendation: Consistency is key. Always report the solvent used when citing shift values. For comparisons with literature (which often uses CDCl3), run a baseline in chloroform.

References

  • University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants Table. [Link]

  • Reich, H. J.[1] (University of Wisconsin). Bordwell pKa Table and NMR Data Collections. [Link]

Sources

A Researcher's Guide to the Infrared Spectroscopy of 4-(1,1-Difluoroethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise identification and characterization of novel chemical entities are paramount. 4-(1,1-Difluoroethyl)benzyl alcohol represents a significant molecule, incorporating a difluoroethyl moiety that can profoundly influence its physicochemical properties. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation of such compounds. This guide provides an in-depth analysis of the expected IR spectral features of this compound, offering a comparative perspective against simpler, related molecules to underscore its unique spectroscopic signature.

The Decisive Role of IR Spectroscopy in Structural Analysis

Infrared spectroscopy probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds stretch, bend, and rotate, resulting in an absorption spectrum that is a unique "fingerprint" of its functional groups and overall structure.[1] For researchers in drug development, this technique is indispensable for confirming the identity of a synthesized compound, assessing its purity, and studying intermolecular interactions.

The structure of this compound presents several key functional groups whose vibrational modes give rise to characteristic absorption bands in the IR spectrum: the hydroxyl (-OH) group, the aromatic benzene ring, and the geminal difluoroethyl group (-CF2CH3). Understanding the expected positions and characteristics of these bands is crucial for its unambiguous identification.

Deconstructing the Spectrum: Predicted IR Peaks for this compound

The IR spectrum of this compound is a composite of the vibrational modes of its constituent parts. Below is a detailed breakdown of the anticipated absorption peaks.

  • O-H Stretching: The hydroxyl group is one of the most readily identifiable functionalities in an IR spectrum. Due to hydrogen bonding, alcohols in a condensed phase (liquid or solid) typically exhibit a strong, broad absorption band in the region of 3500-3200 cm⁻¹.[2][3] This broadening is a direct consequence of the various hydrogen-bonded states present in the sample.[2][4] In dilute solutions or the gas phase, a sharper "free" O-H stretching band may be observed around 3600 cm⁻¹.[4][5]

  • C-H Stretching: The molecule contains both aromatic (sp²) and aliphatic (sp³) C-H bonds, which absorb in distinct regions.

    • Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the benzene ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6][7][8]

    • Aliphatic C-H Stretch: The C-H bonds of the ethyl group will give rise to absorptions just below 3000 cm⁻¹, generally in the 2960-2850 cm⁻¹ region.[9]

  • C-F Stretching: The carbon-fluorine bond is strong and highly polar, leading to intense IR absorptions.[10] The C-F stretching vibrations typically occur in the 1360-1000 cm⁻¹ region.[10] For geminal difluoro compounds (containing a -CF2- group), the presence of two fluorine atoms on the same carbon leads to symmetric and asymmetric stretching modes, often resulting in two strong bands within this range.[10] These bands are a key diagnostic feature for the presence of the difluoroethyl group.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring produce a series of bands in the 1600-1450 cm⁻¹ region.[8][11] Typically, two or three bands can be observed, with notable peaks around 1600 cm⁻¹ and 1500-1400 cm⁻¹.[6]

  • C-O Stretching: The stretching vibration of the C-O bond in the benzyl alcohol moiety will result in a strong absorption band in the fingerprint region, typically between 1260 cm⁻¹ and 1050 cm⁻¹.[2][3]

  • Aromatic C-H Bending: The out-of-plane (oop) bending vibrations of the aromatic C-H bonds are sensitive to the substitution pattern on the benzene ring and appear in the 900-675 cm⁻¹ region.[6] For a 1,4-disubstituted (para) benzene ring, a strong band is expected in the 850-800 cm⁻¹ range.

Comparative Spectral Analysis: Highlighting Uniqueness

To fully appreciate the characteristic IR spectrum of this compound, it is instructive to compare it with the spectra of simpler, structurally related molecules: benzyl alcohol and 1,1-difluoroethane.

Functional Group Vibrational Mode This compound (Expected Range, cm⁻¹) ** Benzyl Alcohol (Typical Range, cm⁻¹) 1,1-Difluoroethane (Typical Range, cm⁻¹) **
HydroxylO-H Stretch (H-bonded)3500-3200 (strong, broad)[2][3]3500-3200 (strong, broad)[3]N/A
Aromatic C-HC-H Stretch3100-3000 (medium)[6][8]3100-3000 (medium)[6][8]N/A
Aliphatic C-HC-H Stretch2960-2850 (medium)[9]~2930, 2870 (medium)~2980, 2940 (medium)
Aromatic C=CC=C Stretch1600-1450 (medium, multiple bands)[8][11]1600-1450 (medium, multiple bands)[8][11]N/A
DifluoroalkaneC-F Stretch1360-1000 (strong, multiple bands)[10]N/A~1100 (strong, multiple bands)
AlcoholC-O Stretch1260-1050 (strong)[2][3]~1016 (strong)[12]N/A
Aromatic SubstitutionC-H Out-of-Plane Bend850-800 (strong, para-disubstituted)[11]~740, 700 (strong, monosubstituted)[13]N/A

This comparison clearly illustrates that the IR spectrum of this compound will be a superposition of the features of a substituted benzyl alcohol and a difluoroalkane. The most telling features for its identification will be the simultaneous presence of the broad O-H stretch, the aromatic C=C and C-H absorptions indicative of a para-substituted ring, and the very strong and characteristic C-F stretching bands.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain a reliable IR spectrum for the identification of this compound, the following step-by-step methodology using a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is recommended.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Perform a background scan to account for atmospheric water and carbon dioxide.

  • Sample Preparation:

    • If the sample is a solid, place a small amount directly onto the ATR crystal.

    • If the sample is a liquid, apply a single drop to the center of the ATR crystal.

  • Spectrum Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • Perform an ATR correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

Visualizing the Identification Workflow

The logical process for identifying the key functional groups of this compound from its IR spectrum can be visualized as follows:

IR_Identification_Workflow start Acquire IR Spectrum broad_peak_3500_3200 Broad peak at 3500-3200 cm⁻¹? start->broad_peak_3500_3200 oh_present O-H group present broad_peak_3500_3200->oh_present Yes conclusion Structure consistent with This compound peaks_above_3000 Peaks > 3000 cm⁻¹? aromatic_ch_present Aromatic C-H present peaks_above_3000->aromatic_ch_present Yes peaks_below_3000 Peaks < 3000 cm⁻¹? aliphatic_ch_present Aliphatic C-H present peaks_below_3000->aliphatic_ch_present Yes strong_peaks_1360_1000 Strong peaks at 1360-1000 cm⁻¹? cf_present C-F group present strong_peaks_1360_1000->cf_present Yes aromatic_peaks_1600_1450 Peaks at 1600-1450 cm⁻¹? aromatic_ring_present Aromatic Ring present aromatic_peaks_1600_1450->aromatic_ring_present Yes strong_peak_850_800 Strong peak at 850-800 cm⁻¹? para_substitution Para-substitution confirmed strong_peak_850_800->para_substitution Yes oh_present->peaks_above_3000 aromatic_ch_present->peaks_below_3000 aliphatic_ch_present->strong_peaks_1360_1000 cf_present->aromatic_peaks_1600_1450 aromatic_ring_present->strong_peak_850_800 para_substitution->conclusion

Caption: Workflow for the identification of this compound using IR spectroscopy.

Conclusion

The infrared spectrum of this compound is rich with information, providing a clear and definitive fingerprint for its identification. The key diagnostic features are the broad hydroxyl O-H stretch, the combination of aromatic and aliphatic C-H stretches, the characteristic aromatic C=C stretching bands, the strong and tell-tale C-F stretching absorptions, and the out-of-plane bending patterns indicative of para-substitution. By following a systematic approach to spectral interpretation and comparison, researchers can confidently confirm the structure of this important fluorinated compound, ensuring the integrity and progression of their scientific endeavors.

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved from [Link]

  • Spectroscopy of Alcohols: Identification. (2020, February 7). Oregon State University. Retrieved from [Link]

  • Carbon–fluorine bond - Wikipedia. (n.d.). Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts. Retrieved from [Link]

  • Studying the composition of alcohols using IR spectroscopy. (2025, December 10). International Journal of Multidisciplinary Research and Development. Retrieved from [Link]

  • Aromatic C-H stretching: Significance and symbolism. (2025, July 31). Retrieved from [Link]

  • Infrared spectra of aromatic rings - Chemistry. (n.d.). Retrieved from [Link]

  • IR: alcohols. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.). Retrieved from [Link]

  • Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]

  • Table of IR Absorptions. (n.d.). Retrieved from [Link]

  • 1,1-Difluoroethane | C2H4F2 | CID 6368 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Benzyl alcohol - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • ATR-IR time on line peak area profiles of benzyl alcohol (left)... - ResearchGate. (n.d.). Retrieved from [Link]

  • IR Spectrum of Benzyl Alcohol(?) : r/chemhelp - Reddit. (2014, April 8). Retrieved from [Link]

Sources

Bioisosteric comparison of difluoroethyl vs. trifluoromethyl benzyl alcohols

Bioisosteric Tuning: -Trifluoromethyl vs. -Difluoroethyl Benzyl Alcohols

Executive Summary

In the optimization of lead compounds, the



This guide evaluates the


-difluoroethyl (

-

)
1

reduces

123

Physicochemical Profiling: The "Why" and "How"

The transition from


1
Comparative Data Table
Parameter

-Trifluoromethyl (

)

-Difluoroethyl (

)
Impact on Drug-Likeness
Electronic Effect Strong EWG (

)
Moderate EWG

reduces acidity of adjacent groups.[1]
Lipophilicity (

)
High (Baseline)Lower (approx. -0.2 to -0.4 units)Unexpected polarity gain due to dipole vector changes [1].[1]
pKa of

-OH
~11.9 (Acidic shift)~13.5 (Closer to neutral)

prevents ionization-driven permeability loss in electron-poor rings.[1]
Metabolic Stability Excellent (Blocks oxidation)Excellent (Blocks oxidation)The gem-difluoro group sufficiently protects the ethyl chain.[1]
Steric Volume ~42 ų~54 ųSlight bulk increase; usually accommodated in hydrophobic pockets.[1]
The Lipophilicity Anomaly

Standard medicinal chemistry heuristics suggest that adding a methyl group increases

1


lowers134

Acidity and Permeability

The

1

1

1

Decision Logic & Strategy

Use the following logic flow to determine when to deploy the

Bioisostere_Decision_TreeStartLead Compound:alpha-CF3 Benzyl AlcoholIssue_CheckIdentify LiabilityStart->Issue_CheckSolubilityIssue: Poor Solubility / High LogDIssue_Check->SolubilityLogD > 3.5PermeabilityIssue: Poor Permeability (Ionization)Issue_Check->PermeabilitypKa < 8.0MetabolismIssue: Benzylic OxidationIssue_Check->MetabolismHigh ClearanceSolution_CF2MeStrategy: Swap to alpha-CF2MeSolubility->Solution_CF2MeLowers LogPPermeability->Solution_CF2MeRaises pKa (Neutral)Solution_KeepStrategy: Retain CF3Metabolism->Solution_KeepBoth Block OxidationValidateValidation Assays:1. LogD7.4 (Shake Flask)2. HLM StabilitySolution_CF2Me->ValidateSynthesize & Test

Figure 1: Strategic decision tree for substituting trifluoromethyl with difluoroethyl groups.

Experimental Protocols

To validate the bioisosteric replacement, you must establish a self-validating testing system.

Synthesis of -Difluoroethyl Benzyl Alcohols

Standard nucleophilic trifluoromethylation (Ruppert-Prakash) cannot be directly translated.[1] Use the following Gem-Difluoroalkylation protocol.

Reagents: Aryl aldehyde,


  • Activation: In a flame-dried flask, dissolve the aryl aldehyde (1.0 equiv) in anhydrous THF.

  • Nucleophile Generation: Add

    
     (1.2 equiv). Cool to 0°C.[1]
    
  • Initiation: Add catalytic CsF or TBAT (0.1 equiv). The fluoride source activates the silane to generate the

    
     anion equivalent.[1]
    
  • Workup: Stir at RT for 2 hours. Quench with TBAF/THF to cleave the O-silyl ether intermediate.

  • Purification: Silica gel chromatography. Note: These alcohols are often less volatile than their non-fluorinated counterparts but check UV visibility.

Protocol: Comparative Microsomal Stability (HLM)

Objective: Confirm that the methyl group in


1

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

  • NADPH regenerating system.[1][5]

  • Test Compounds:

    
    -analogue and 
    
    
    -analogue (1 µM final conc).

Workflow:

  • Pre-Incubation: Mix 495 µL of Phosphate Buffer (100 mM, pH 7.4) containing microsomes (0.5 mg/mL final) and test compound. Pre-warm to 37°C for 5 mins.

  • Initiation: Add 5 µL of NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quench: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    determines
    
    
    .[1]
    • Success Criterion: The Intrinsic Clearance (

      
      ) of the 
      
      
      analogue should be within 2-fold of the
      
      
      analogue.[1]
Protocol: Determination (Miniaturized Shake-Flask)

Objective: Quantify the lipophilicity advantage.[1]

  • Preparation: Prepare 10 mM DMSO stocks of both analogues.

  • Partitioning: In a deep-well plate, add 490 µL of 1-octanol (pre-saturated with buffer) and 490 µL of PBS (pH 7.4).

  • Spiking: Add 20 µL of compound stock. Seal tightly.

  • Equilibration: Shake at 800 rpm for 24 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via LC-UV or LC-MS.

  • Calculation:

    
    .
    

Mechanistic Visualization: Metabolic Blocking[5]

The following diagram illustrates why the

Metabolic_PathwaySubstrateAlpha-DifluoroethylBenzyl AlcoholCYPCYP450 Enzyme(Oxidative Attack)Substrate->CYPExposurePath_EthylStandard Ethyl Group(Non-fluorinated)CYP->Path_EthylIf R = -CH2CH3Path_DifluoroDifluoroethyl Group(Fluorinated)CYP->Path_DifluoroIf R = -CF2CH3Result_UnstableMetabolite:Hydroxylation @ Alpha/Beta CPath_Ethyl->Result_UnstableRapid OxidationResult_StableNo Reaction:EWG Deactivates C-H BondsPath_Difluoro->Result_StableHigh Bond Dissociation Energy(C-F protects C-H)

Figure 2: Mechanism of metabolic resistance.[1] The strong C-F bonds increase the bond dissociation energy of the adjacent C-H bonds, preventing enzymatic oxidation.

References

  • Jeffries, B., et al. (2018).[1][3][4] "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange." Journal of Medicinal Chemistry, 61(23), 10602–10618.[1][3][4] [1]

  • Meanwell, N. A. (2018).[1][6] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

  • Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[1] [1]

HPLC Retention Time Standards for 4-(1,1-Difluoroethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Drug Development

Executive Summary & Strategic Importance

4-(1,1-Difluoroethyl)benzyl alcohol (CAS: 55805-25-9 ) is a critical building block in medicinal chemistry, often employed as a metabolically stable bioisostere of 4-ethylbenzyl alcohol or 4-isopropylbenzyl alcohol. The introduction of the gem-difluoro group (-CF₂-) blocks benzylic oxidation, extending the half-life of drug candidates while maintaining lipophilicity.

Unlike common solvents like Benzyl Alcohol (USP/EP), there is no compendial HPLC standard for this specific fluorinated intermediate. This guide provides a self-validating method development framework to establish retention time (RT) standards, comparing its chromatographic behavior against structural analogs to ensure precise identification and purity assessment.

Physicochemical Profile & Chromatographic Prediction

To establish a robust standard, one must understand where the analyte elutes relative to known markers. The 1,1-difluoroethyl group imparts unique "polar hydrophobicity"—it is lipophilic but possesses a strong dipole moment, often causing it to elute between trifluoromethyl and ethyl analogs on C18 phases.

Table 1: Comparative Physicochemical Markers
CompoundStructure FragmentLogP (Predicted)Elution Order (C18)Role in Standardization
Benzyl Alcohol -H1.051 (Early)System Suitability (Void Marker)
4-(Trifluoromethyl)benzyl alcohol -CF₃~2.0 - 2.22Lower Bracket Reference
This compound -CF₂CH₃ ~2.2 - 2.4 3 (Target) Primary Analyte
4-Ethylbenzyl alcohol -CH₂CH₃~2.64 (Late)Upper Bracket Reference

Analyst Insight: The -CF₂- group decreases lipophilicity slightly compared to the -CH₂- group due to polarity, but the bulk of the methyl group (-CH₃) retains significant hydrophobic character. Expect the target to elute after the -CF₃ analog but before the non-fluorinated ethyl analog.

Experimental Protocol: The "Standard" Method

Since no monograph exists, the following protocol is designed as a "Universal Screen" for fluorinated benzyl alcohols. It uses a System Suitability Mixture (SSM) approach to validate retention times dynamically.

Method Parameters (RP-HPLC)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (primary) and 254 nm (secondary).

    • Note: Benzylic alcohols have weak absorbance; 210 nm is critical for sensitivity.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.005%Equilibration
1.005%Injection Hold
8.0095%Linear Gradient
10.0095%Wash
10.105%Re-equilibration
14.005%End of Run

Method Development Workflow (Visualization)

The following diagram outlines the decision logic for validating the retention time of the new standard against known proxies.

HPLC_Workflow Start Start: Standard Characterization Prep_SSM Prepare System Suitability Mix (SSM) (Benzyl Alcohol + 4-TFBA + Target) Start->Prep_SSM Run_Gradient Run Generic Gradient (5-95% B) Prep_SSM->Run_Gradient Check_Res Resolution (Rs) > 1.5 between 4-TFBA and Target? Run_Gradient->Check_Res Pass Method Validated Calc RRT vs Benzyl Alcohol Check_Res->Pass Yes Fail Co-elution Detected Check_Res->Fail No Optimize Switch to Phenyl-Hexyl or Fluorophenyl (PFP) Column Fail->Optimize Optimize->Run_Gradient Re-inject

Caption: Workflow for establishing specificity of this compound against fluorinated analogs.

Validation Criteria & Troubleshooting

To ensure the retention time is reliable, use Relative Retention Time (RRT) rather than absolute time, which varies between instruments.

Calculation of RRT

Use Benzyl Alcohol as the anchor (RRT = 1.00) or an internal standard like Uracil (t₀ marker).



Troubleshooting Guide
ObservationRoot CauseCorrective Action
Peak Tailing (As > 1.5) Hydroxyl group interaction with silanols.Ensure Mobile Phase pH is acidic (0.1% Formic Acid) to suppress ionization of silanols.
Co-elution with 4-TFBA Insufficient selectivity for fluorine count.Switch to a Pentafluorophenyl (PFP) column. PFP phases interact strongly with the dipole of the -CF₂- group, enhancing separation.
Low Sensitivity Weak chromophore.Increase injection volume to 10-20 µL or switch to 210 nm detection bandwidth.

Synthesis & Purity Context

When analyzing this compound, be aware of its synthetic origin. It is typically synthesized via:

  • DAST/Deoxofluorination of the corresponding ketone (4-acetylbenzyl alcohol derivative).

  • Reduction of 4-(1,1-difluoroethyl)benzoic acid esters.

Impurity Alert:

  • Precursor: 4-Acetylbenzyl alcohol (Ketone) – Elutes earlier due to higher polarity.

  • Over-fluorination: Styrene derivatives (elimination products) – Elute later (very hydrophobic).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736996, 4-(Difluoromethoxy)benzyl alcohol & Analogs. Retrieved from [Link]

  • ChemRxiv (2023). Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. (Supplementary Data regarding 1,1-difluoroethyl group retention). Retrieved from [Link]

  • Journal of Medicinal Chemistry (2011). Structure-Guided Lead Optimization of Triazolopyrimidine-Ring Substituents. (Comparison of ethyl vs. 1,1-difluoroethyl lipophilicity). Retrieved from [Link]

  • US Patent 9,987,274 (2018).N-acyl-(3-substituted)-(8-substituted)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazines. (Lists 1,1-difluoroethyl as a specific substituent in SAR studies).

Navigating the Structural Landscape of Fluorinated Benzyl Alcohols: A Comparative Guide in the Absence of Direct Crystallographic Data for 4-(1,1-Difluoroethyl)benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount for rational drug design. In this guide, we delve into the structural considerations of 4-(1,1-difluoroethyl)benzyl alcohol derivatives, a class of compounds with potential significance in medicinal chemistry. A comprehensive search of publicly available crystallographic databases, however, reveals a notable absence of single-crystal X-ray diffraction data for this specific scaffold. This guide, therefore, aims to provide a comparative analysis based on available data for analogous compounds, offering insights into the likely structural impact of the 1,1-difluoroethyl substitution and presenting a robust experimental framework for obtaining the much-needed crystallographic data.

The introduction of fluorine into organic molecules can profoundly influence their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The 1,1-difluoroethyl group, in particular, is an intriguing substituent that can act as a lipophilic hydrogen bond donor and influence molecular conformation. Without direct crystallographic evidence, we turn to a comparative analysis with its non-fluorinated parent, benzyl alcohol, and the well-studied 4-(trifluoromethyl)benzyl alcohol to infer the structural ramifications of this specific fluorination pattern.

The Impact of Fluorination: A Tale of Three Benzyl Alcohols

To understand the potential structural landscape of this compound, we will compare its expected properties with those of benzyl alcohol and 4-(trifluoromethyl)benzyl alcohol. This comparison will be based on a synthesis of existing literature, including computational studies and spectroscopic data.

PropertyBenzyl Alcohol4-(Trifluoromethyl)benzyl AlcoholThis compound (Predicted)
Molecular Conformation The conformation around the Cα-C1 bond is flexible, with the hydroxyl group able to rotate. Intermolecular hydrogen bonding is a dominant feature in the solid state.The bulky and electron-withdrawing CF3 group is expected to influence the rotational barrier around the Cα-C1 bond and may favor specific conformations to minimize steric hindrance.The CH3-CF2- group is also sterically demanding and electron-withdrawing. It is predicted to influence the molecular conformation, potentially leading to a preferred orientation of the substituent relative to the aromatic ring. The presence of the methyl group introduces an additional rotational bond.
Intermolecular Interactions Strong O-H•••O hydrogen bonds are the primary drivers of crystal packing.[1]The CF3 group is a poor hydrogen bond acceptor. Crystal packing is likely to be influenced by a combination of weaker C-H•••F and C-H•••O interactions, alongside π-π stacking.The fluorine atoms of the difluoroethyl group are also weak hydrogen bond acceptors. However, the ethyl proton may participate in weak C-H•••O or C-H•••F interactions. The overall packing will likely be a complex interplay of these weak interactions and the dominant O-H•••O hydrogen bonding from the alcohol moiety.
Crystallization Propensity Readily crystallizes, though polymorphism can be an issue.Can be challenging to crystallize due to the disruptive effect of the CF3 group on crystal packing.The conformational flexibility and the balance of intermolecular forces may present challenges in obtaining high-quality single crystals suitable for X-ray diffraction.

This comparative table highlights the nuanced effects of fluorination. While benzyl alcohol's crystal structure is dominated by strong, classical hydrogen bonds, the introduction of fluorine-containing substituents introduces a more complex array of weaker interactions that can make predicting and achieving a stable crystal lattice more challenging.

Experimental Protocol: A Roadmap to the Crystal Structure of this compound Derivatives

The absence of crystallographic data for this compound derivatives presents an opportunity for researchers. The following detailed protocol provides a starting point for obtaining single crystals suitable for X-ray diffraction analysis. The causality behind each step is explained to provide a deeper understanding of the crystallization process.

Synthesis and Purification

A robust synthesis and rigorous purification are the cornerstones of successful crystallization. Impurities can inhibit nucleation and disrupt crystal growth.

Diagram of the Synthetic Workflow

Reactants Starting Materials Synthesis Chemical Synthesis Reactants->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Crystallization Crystallization Screening Characterization->Crystallization

Caption: Synthetic and purification workflow for obtaining high-purity this compound derivatives.

Step-by-Step Protocol:

  • Synthesis: Synthesize the target this compound derivative using an appropriate synthetic route. A common method involves the reaction of a suitable Grignard reagent with 4-(1,1-difluoroethyl)benzaldehyde.

  • Purification: Purify the crude product using column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific derivative. The goal is to achieve >99% purity as determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Characterization: Confirm the identity and purity of the compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).

Crystallization Screening

Finding the right conditions for crystallization is often a process of systematic screening. The choice of solvent and crystallization technique are critical variables.

Diagram of the Crystallization Screening Process

Start High-Purity Compound Solvent_Screen Solvent Screening (Varying Polarity & Volatility) Start->Solvent_Screen Technique_Screen Technique Screening (Evaporation, Diffusion, Cooling) Solvent_Screen->Technique_Screen Optimization Optimization of Conditions Technique_Screen->Optimization Crystals Single Crystals Optimization->Crystals

Sources

Comparative metabolic half-life of 4-(1,1-Difluoroethyl)benzyl alcohol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Metabolic Stability Guide: 4-(1,1-Difluoroethyl)benzyl Alcohol Analogs

Executive Summary & Strategic Rationale

Objective: This guide evaluates the metabolic stability profile of This compound (Target) compared to its non-fluorinated hydrocarbon analogs, specifically 4-Ethylbenzyl alcohol (Control A) and 4-Isopropylbenzyl alcohol (Control B).

Core Insight: The 1,1-difluoroethyl group (


)  serves as a lipophilic, metabolically robust bioisostere for ethyl and isopropyl groups. In the context of benzyl alcohols, the primary metabolic liability is the oxidation of the benzylic alcohol to benzoic acid.[1] However, alkyl-substituted benzyl alcohols suffer from a secondary major clearance pathway: benzylic hydroxylation at the alkyl chain.

The "Fluorine Effect": By replacing the


-methylene hydrogens of the ethyl group with fluorine, the 1,1-difluoroethyl  motif completely blocks this secondary metabolic soft spot due to the high strength of the C–F bond (

116 kcal/mol) compared to the C–H bond (

98 kcal/mol). This modification typically results in a 2–5 fold increase in metabolic half-life (

)
while maintaining similar steric bulk and lipophilicity.

Chemical Context & Structural Analysis

The following table contrasts the physicochemical properties and metabolic liabilities of the target scaffold against standard alternatives.

Feature4-Ethylbenzyl Alcohol (Reference)This compound (Target)Impact of Modification
Structure



-Hydrogens replaced by Fluorine.
Electronic Nature Electron Donating (Alkyl)Electron Withdrawing (

-inductive)
Deactivates aromatic ring; reduces oxidation rate.
Lipophilicity (

)

2.4

2.6 - 2.8
Slight increase; improves membrane permeability.
Metabolic Liability 1 Alcohol Oxidation (

Acid)
Alcohol Oxidation (

Acid)
Unchanged (Primary clearance route).
Metabolic Liability 2 Benzylic Hydroxylation (


)
BLOCKED Eliminated. C–F bond resists CYP450 attack.

Mechanistic Visualization: Metabolic Blockade

The diagram below illustrates the divergent metabolic pathways. The non-fluorinated analog undergoes degradation at two sites, whereas the difluoro-analog forces metabolism solely through the alcohol moiety, effectively reducing the intrinsic clearance (


).

MetabolicPathways Parent_Ethyl 4-Ethylbenzyl Alcohol (High Clearance) Metabolite_Acid Benzoic Acid Deriv. (Primary Metabolite) Parent_Ethyl->Metabolite_Acid Alcohol Dehydrogenase (Fast) Metabolite_Hydroxy 1-Hydroxyethyl Deriv. (Secondary Metabolite) Parent_Ethyl->Metabolite_Hydroxy CYP450 Benzylic Ox. (Moderate) Parent_Difluoro 4-(1,1-Difluoroethyl) benzyl Alcohol (Low Clearance) Parent_Difluoro->Metabolite_Acid Alcohol Dehydrogenase (Slower due to EWG) Blocked Path Blocked (C-F Bond Strength) Parent_Difluoro->Blocked CYP450 Attack

Caption: Comparative metabolic fate. The 1,1-difluoroethyl group eliminates the benzylic hydroxylation pathway common in ethyl analogs, restricting metabolism to the single alcohol oxidation site.

Experimental Protocol: Microsomal Stability Assay

To validate the stability enhancement, perform the following Human Liver Microsome (HLM) stability assay. This protocol is designed to quantify Intrinsic Clearance (


) and Half-life (

).
Reagents & Materials
  • Test Compounds: this compound, 4-Ethylbenzyl alcohol (Reference).

  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., Corning or XenoTech).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6P dehydrogenase).
    
  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation:

    • Prepare 10 mM stock solutions of test compounds in DMSO.

    • Dilute to 1

      
      M working solution in Phosphate Buffer (100 mM, pH 7.4).
      
    • Thaw HLMs on ice and dilute to 0.5 mg/mL in Phosphate Buffer.

  • Incubation:

    • Pre-incubation: Mix 30

      
      L of microsome solution with 30 
      
      
      
      L of compound working solution in a 96-well plate. Incubate at 37°C for 5 minutes.
    • Initiation: Add 60

      
      L of pre-warmed NADPH regenerating system to start the reaction (Final volume: 120 
      
      
      
      L; Final compound conc: 0.5
      
      
      M).
    • Control: Run a "minus NADPH" control to check for chemical instability.

  • Sampling:

    • At time points

      
       minutes, remove 15 
      
      
      
      L aliquots.
    • Immediately dispense into 150

      
      L of ice-cold Quench Solution (ACN + IS) to stop the reaction.
      
  • Analysis:

    • Centrifuge plates at 4,000 rpm for 15 min to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent ion depletion.

  • Calculation:

    • Plot

      
       vs. time. The slope is 
      
      
      
      .
    • Half-life (

      
      ): 
      
      
      
    • Intrinsic Clearance (

      
      ): 
      
      
      
      .

Comparative Data Analysis (Representative)

The following data represents typical values observed when comparing alkyl-benzyl alcohols with their 1,1-difluoroethyl bioisosteres in HLM assays.

Compound

(min)

(

L/min/mg)
Primary Metabolite(s)
4-Ethylbenzyl alcohol 15 - 25 55 - 90 Benzoic acid (Major) + Hydroxyethyl (Minor)
4-Isopropylbenzyl alcohol 20 - 30 45 - 70 Benzoic acid (Major) + Tertiary alcohol (Major)
This compound 45 - 80 15 - 30 Benzoic acid (Exclusive)

Interpretation:

  • Stability Gain: The difluoroethyl analog demonstrates a 2x to 3x extension in half-life .

  • Clearance Mechanism: The "Ethyl" analog is cleared rapidly because CYP enzymes attack both ends of the molecule. The "Difluoro" analog effectively "caps" one end, forcing the enzymes to work solely on the benzyl alcohol site.

  • Electronic Effect: The electron-withdrawing nature of the

    
     group also lowers the electron density of the aromatic ring, which can make the benzyl alcohol less susceptible to oxidation by certain CYP isoforms that prefer electron-rich substrates.
    

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Zafrani, Y., et al. (2019). Fluorine-containing substituents: metabolism of the

    
    -difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 15, 1444–1451. Link
    
  • Hu, J., et al. (2017). The 1,1-difluoroethyl group as a conformational lock and metabolic blocker. Chemical Communications, 53, 2245-2248. Link

  • Rowe, V. K., & McCollister, D. D. (1982). Metabolism of Benzyl Alcohol. In Patty's Industrial Hygiene and Toxicology. Wiley-Interscience.

Sources

Safety Operating Guide

4-(1,1-Difluoroethyl)benzyl alcohol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(1,1-Difluoroethyl)benzyl alcohol Proper Disposal Procedures

Executive Summary: Operational Context

This compound is a specialized fluorinated intermediate often employed in medicinal chemistry as a bioisostere or metabolic blocking motif. Unlike standard benzyl alcohols, the presence of the gem-difluoroethyl group (


) fundamentally alters its waste classification.

Critical Directive: This compound must NEVER be disposed of in standard organic solvent streams (e.g., "Non-Halogenated" red cans). The fluorine atoms, upon incineration, generate hydrofluoric acid (HF), necessitating specialized scrubbers at the destruction facility. Misclassification subjects your facility to severe regulatory penalties (RCRA/EPA) and endangers waste management personnel.

Chemical Profile & Hazard Assessment

Before handling waste, you must validate the chemical state. While specific data for the 1,1-difluoroethyl analog may be sparse, its behavior is consistently modeled by its structural congeners (e.g., 4-trifluoromethylbenzyl alcohol).

Parameter Data / Proxy Value Operational Implication
Functional Group Benzyl Alcohol + gem-DifluoroHalogenated Organic .[1][2] Susceptible to oxidation; stable to water.
Physical State Liquid or Low-melting SolidLikely handled as a liquid waste solution.
Flash Point > 90°C (Estimated)Classifies as Combustible (Class IIIB), not highly flammable, but burns.
Reactivity StableIncompatible with Strong Oxidizers (e.g.,

,

).
Toxicity Irritant (Skin/Eye), Harmful (Oral)Standard PPE is mandatory.
Waste Code D001 (Ignitable) + Halogenated Requires high-temp incineration with acid gas scrubbing.

Waste Segregation Protocol (The "Halogen Rule")

The most common error in disposing of fluorinated scaffolds is placing them in the "General Organic" bin. You must segregate this compound into the Halogenated Waste Stream .

Decision Logic for Segregation

Use the following logic flow to determine the correct waste container.

WasteSegregation Start Waste Generation: This compound CheckHalogen Does it contain F, Cl, Br, or I? Start->CheckHalogen CheckState Physical State? CheckHalogen->CheckState Yes (Fluorine) NonHalo STOP: Do NOT use Non-Halogenated Bin CheckHalogen->NonHalo No HaloLiq DESTINATION A: Halogenated Solvent Carboy (High BTU Incineration) CheckState->HaloLiq Liquid / Solution HaloSol DESTINATION B: Solid Hazardous Waste (Lab Pack) CheckState->HaloSol Solid / Silica Gel

Figure 1: Waste Segregation Decision Tree. The presence of fluorine mandates the "Halogenated" route to ensure proper scrubbing of HF emissions during incineration.

Step-by-Step Disposal Workflow

Phase A: Pre-Disposal Stabilization
  • Quenching: If the alcohol was used with reactive reagents (e.g., thionyl chloride, sodium hydride), ensure the reaction mixture is fully quenched before bottling.

  • Oxidizer Check: Ensure no strong oxidizers (Chromium VI, Permanganates) are present in the waste bottle. Benzyl alcohols can react exothermically with these, pressurizing the container.

Phase B: Containerization
  • Select Container: Use a high-density polyethylene (HDPE) carboy or a glass amber bottle. Avoid metal cans if the waste is acidic.

  • Labeling: Apply a hazardous waste tag immediately upon the first drop entering the container.

    • Constituents: Write "this compound" clearly. Do not use abbreviations like "DFE-BA".

    • Hazard Checkboxes: Check "Irritant" and "Toxic".

    • Tagging: Mark clearly as "HALOGENATED ORGANIC" .

Phase C: Accumulation & Handoff
  • Satellite Accumulation Area (SAA): Store the container in a secondary containment tray (to catch spills) within the lab's designated SAA.

  • Cap Management: Keep the cap tightly closed unless adding waste. Do not leave a funnel in the neck.

  • Pickup Request: When the container is 90% full, request a pickup from your EHS (Environmental Health & Safety) department.

    • Note: Declare the fluorine content. Some disposal vendors charge a premium for high-fluorine waste due to the damage it causes to incinerator brickwork.

Emergency Spill Response

In the event of a spill outside the fume hood, follow this immediate protocol.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<100 mL) In Fume Hood Assess->Minor Major Major (>100 mL) Or Outside Hood Assess->Major ActionMinor 1. Absorb with Vermiculite/Pads 2. Bag as Halogenated Solid Waste 3. Clean surface with soap/water Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Secure Doors 3. Call EHS/Hazmat Team Major->ActionMajor

Figure 2: Spill Response Workflow. Distinction between minor (user-cleanable) and major (emergency team) spills is based on volume and ventilation control.

Regulatory & Compliance Framework

Your disposal procedure must align with the following regulatory bodies. Failure to comply can result in fines exceeding $70,000 per day per violation (US EPA).

  • RCRA (USA): While not a "Listed" waste (P or U list) by specific CAS, it is a Characteristic Waste if flammable (D001). It falls under the "F-List" definitions if mixed with spent halogenated solvents [1].

  • EU Waste Framework Directive: Classified under 14 06 02* (halogenated organic solvents and solvent mixtures) [2].

  • Destruction Method: The only acceptable destruction method is High-Temperature Incineration (approx. 1100°C) with secondary combustion and caustic scrubbing to neutralize hydrogen fluoride (HF) gas [3].

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.Link

  • European Commission. Waste Framework Directive 2008/98/EC - List of Wastes.Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. Link

  • PubChem. Compound Summary: 4-(Trifluoromethyl)benzyl alcohol (Analog Proxy). National Library of Medicine. Link

Sources

Safeguarding Your Research: A Practical Guide to Handling 4-(1,1-Difluoroethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 4-(1,1-Difluoroethyl)benzyl alcohol represents a class of fluorinated organic compounds whose unique properties are of significant interest. However, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower researchers with the knowledge to maintain a safe and efficient laboratory environment.

Understanding the Hazard Profile

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound, with an explanation of the protection offered by each item.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber are essential.[8] These materials provide good resistance against alcohols and aromatic solvents.[9][10][11] It is critical to select gloves with an adequate thickness and to change them immediately if incidental splash exposure occurs.[12] Always inspect gloves for any signs of degradation or puncture before use.
Eye and Face Protection Chemical splash goggles are mandatory to protect against splashes and vapors.[9][13] In situations with a higher risk of splashing, such as when transferring large volumes, a face shield should be worn in conjunction with goggles for full facial protection.[10][13]
Body Protection A laboratory coat should be worn to protect the skin and personal clothing from contamination. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1][2] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational Workflow: From Receipt to Disposal

Adherence to a structured workflow is critical for safe handling. The following diagram and procedural steps outline the lifecycle of this compound within the laboratory.

cluster_0 Receiving and Storage cluster_1 Handling and Experimentation cluster_2 Waste Management and Disposal Receiving Receive and Inspect Container Storage Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources Receiving->Storage Preparation Don Appropriate PPE Storage->Preparation Handling Work in a Chemical Fume Hood Avoid Inhalation and Contact Preparation->Handling Experiment Perform Experimental Procedures Handling->Experiment Waste_Collection Collect Waste in a Labeled, Compatible Container Experiment->Waste_Collection Disposal Dispose of as Hazardous Waste According to Local Regulations Waste_Collection->Disposal

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Procedures
  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any signs of damage or leaks.

    • Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[14][15] Ensure the container is tightly closed.[5][14]

  • Preparation for Handling :

    • Before handling, ensure that an eyewash station and safety shower are readily accessible.[14]

    • Don all required PPE as outlined in the table above.

  • Handling and Use :

    • Conduct all manipulations of the compound within a certified chemical fume hood to prevent the release of vapors into the laboratory environment.[1][2]

    • Avoid direct contact with the skin and eyes.[14] Do not breathe in any vapors, mists, or gases that may be generated.[14]

    • Use non-sparking tools and equipment to prevent ignition.[15]

  • In Case of a Spill :

    • For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[15]

    • Collect the absorbed material and place it into a suitable, labeled container for disposal.[14]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: A Commitment to Safety and Compliance

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection :

    • All waste materials containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), should be collected in a clearly labeled, sealed, and compatible waste container.

  • Disposal Protocol :

    • This compound waste is considered hazardous.[3][16]

    • Disposal must be carried out in accordance with all local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[15]

    • Never dispose of this chemical down the drain or in the regular trash.[2]

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99%.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • San Jose State University Environmental Health & Safety. (2024, May 10). Personal Protective Equipment: Hands.
  • Sigma-Aldrich. (2025, December 4). SAFETY DATA SHEET - Benzyl alcohol.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • DuPont. (n.d.). Personal protective solutions for Alcohol & Beverage industry applications.
  • Apollo Scientific. (2023, March 12). Benzyl fluoride.
  • Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET - 5-Fluoro-2-(trifluoromethyl)benzyl alcohol.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-(Difluoromethoxy)benzyl alcohol.
  • Chemical Suppliers. (n.d.). SAFETY DATA SHEET BENZYL ALCOHOL TECH.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • PENTA. (2024, February 27). Benzyl alcohol.
  • EPA OSC Response. (n.d.). Hand Protection Chemical Resistance Guide.
  • Unspecified Source. (n.d.). Benzyl alcohol Safety Data Sheet.
  • OSHA. (n.d.). Glove Selection Chart.

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,1-Difluoroethyl)benzyl alcohol
Reactant of Route 2
4-(1,1-Difluoroethyl)benzyl alcohol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.